molecular formula C9H8FN3OS B1444099 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1482000-91-8

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1444099
CAS RN: 1482000-91-8
M. Wt: 225.25 g/mol
InChI Key: CPXCKQPMQSOIKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety of pharmacological significance has been synthesized through a multistep reaction . The structures of the newly synthesized compounds were characterized by spectroscopic methods .


Molecular Structure Analysis

The molecular structure of similar compounds like “3-Fluoro-4-methoxyphenylboronic acid” has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound “(3-Fluoro-4-methoxyphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “3-Fluoro-4-methoxyphenylboronic acid” have been analyzed. It has a density of 1.3±0.1 g/cm³, a boiling point of 318.1±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Pharmaceutical Research

This compound is of significant interest in pharmaceutical research due to its structural similarity to various biologically active molecules. The thiadiazole moiety is known for its presence in compounds with anticancer, anti-inflammatory, and antimicrobial properties . The fluoro and methoxy substituents could potentially modify the biological activity, making it a candidate for the development of new therapeutic agents.

Material Science

In material science, the compound’s derivatives could be explored for their semiconductor properties. Thiophene derivatives are integral in the development of organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

The thiadiazole ring is known to confer corrosion inhibitory properties. This compound could be synthesized into coatings or additives for metals to prevent oxidation and corrosion, particularly in harsh industrial environments .

Safety and Hazards

The compound “3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-9(11)15-13-8/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXCKQPMQSOIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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